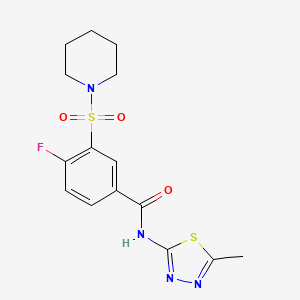
1-(4-isobutoxybenzoyl)-4-phenylpiperazine
Übersicht
Beschreibung
1-(4-isobutoxybenzoyl)-4-phenylpiperazine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-(4-isobutoxybenzoyl)-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been found to induce apoptosis by activating the caspase-3 pathway and inhibiting the Akt/mTOR pathway. Furthermore, this compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell death by disrupting the cell cycle and inhibiting DNA synthesis. Furthermore, this compound has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-isobutoxybenzoyl)-4-phenylpiperazine in lab experiments is its potent biological activity, which makes it an ideal candidate for investigating various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-isobutoxybenzoyl)-4-phenylpiperazine. One potential area of investigation is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Furthermore, the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer is an area of active research. Additionally, the investigation of the molecular mechanisms underlying the biological activity of this compound can provide valuable insights into its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-(4-isobutoxybenzoyl)-4-phenylpiperazine has been extensively investigated for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cancer cell proliferation. In addition, this compound has also been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related disorders. Furthermore, this compound has been found to exhibit anti-inflammatory activity, suggesting its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
[4-(2-methylpropoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17(2)16-25-20-10-8-18(9-11-20)21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEGWBSHVOLZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4408689.png)

![3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408699.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B4408706.png)
![1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4408712.png)
![2-({[5-(3,5-dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4408716.png)
![3-[(cyclopentylamino)carbonyl]phenyl acetate](/img/structure/B4408727.png)
![5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide](/img/structure/B4408752.png)
![4-{[(2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408757.png)



![1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408792.png)